molecular formula C18H21NO4 B4891861 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol

1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol

Cat. No. B4891861
M. Wt: 315.4 g/mol
InChI Key: VUGWCXWXZGDKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDMC belongs to the family of β-adrenergic receptor antagonists and has been studied for its effects on various physiological processes.

Mechanism of Action

1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol exerts its effects through the inhibition of β-adrenergic receptors, which are involved in various physiological processes, including heart rate, blood pressure, and glucose metabolism. By blocking these receptors, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, glucose metabolism, and cardiac function. 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to improve cardiac function by reducing oxidative stress and inflammation. In neurological research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to protect neurons and improve cognitive function by modulating neurotransmitter release and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has several advantages for laboratory experiments, including its high purity and stability. However, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can be difficult to synthesize and purify, which can limit its availability for research. Additionally, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can have off-target effects due to its inhibition of β-adrenergic receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol research, including further investigation of its therapeutic potential in cancer, cardiovascular diseases, and neurological disorders. Additionally, research is needed to better understand the mechanism of action of 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol and its potential off-target effects. Finally, the development of more efficient synthesis and purification methods for 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol could increase its availability for research and clinical applications.

Synthesis Methods

1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can be synthesized through a multi-step process involving the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde and 3-phenoxypropan-1-amine, followed by reduction and protection steps. The final product is obtained through deprotection and purification processes.

Scientific Research Applications

1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been studied for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been studied for its potential to prevent heart failure and improve cardiac function. In neurological research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been investigated for its potential to protect neurons and improve cognitive function.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-14(12-21-15-6-2-1-3-7-15)10-19-11-16-13-22-17-8-4-5-9-18(17)23-16/h1-9,14,16,19-20H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGWCXWXZGDKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5806601

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